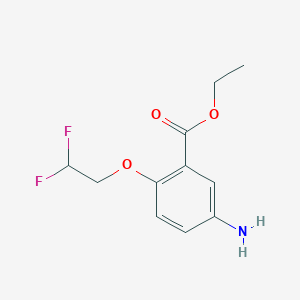
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine
描述
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine typically involves the introduction of chlorine, fluorine, and vinyl groups into the pyrimidine ring. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with a suitable vinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles, leading to the formation of substituted ethyl derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium carbonate, amines, and thiols are commonly used.
Addition Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base and a suitable solvent.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are used in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Addition Reactions: Substituted ethyl derivatives.
Coupling Reactions:
科学研究应用
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine has several scientific research applications, including:
作用机制
The mechanism of action of 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The presence of the fluorine atom enhances its binding affinity and specificity for target molecules .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the vinyl group but shares similar substitution patterns with chlorine and fluorine atoms.
2-Chloro-4-vinylpyrimidine: Lacks the fluorine atom but contains the vinyl group and chlorine atom.
5-Fluoro-4-vinylpyrimidine: Lacks the chlorine atom but contains the vinyl group and fluorine atom.
Uniqueness
2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine is unique due to the combination of chlorine, fluorine, and vinyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C6H4ClFN2 |
|---|---|
分子量 |
158.56 g/mol |
IUPAC 名称 |
2-chloro-4-ethenyl-5-fluoropyrimidine |
InChI |
InChI=1S/C6H4ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h2-3H,1H2 |
InChI 键 |
JAXHITJVHCTUMQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=NC(=NC=C1F)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[(2-methyl-2-propenyl)oxy]benzene](/img/structure/B8572957.png)







![6-(2-Chlorophenyl)-2-methylthio-pyrido[2,3-d]pyrimidin-7-ol](/img/structure/B8573002.png)



